6-Methoxybenzo[b]thiophene-2-ethanol
Description
6-Methoxybenzo[b]thiophene-2-ethanol is a substituted benzo[b]thiophene derivative featuring a methoxy group at the 6-position and a 2-ethanol side chain. The benzo[b]thiophene core is a bicyclic heteroaromatic system with sulfur at the 1-position, which confers unique electronic and steric characteristics. The 6-methoxy group likely enhances electron density in the aromatic ring, while the 2-ethanol substituent introduces polarity and hydrogen-bonding capacity. These features may influence solubility, reactivity, and biological activity compared to related derivatives .
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C11H12O2S/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
SOPGXZUWHVDQSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 6-Methoxybenzo[b]thiophene-2-ethanol, highlighting substituent effects:
Physicochemical Properties
- Solubility: The 2-ethanol group in this compound is expected to increase polarity and aqueous solubility compared to ester or methoxy-substituted analogs .
- Melting Points : Methoxy-substituted compounds (e.g., 5ir in ) exhibit lower melting points (78–80°C) than chlorinated derivatives (125–127°C for 5hc) due to reduced crystallinity from bulky groups .
- Stereochemical Purity : Malonate-linked derivatives (e.g., 5ir) achieve 80% enantiomeric excess via HPLC, suggesting chiral resolution challenges common in benzo[b]thiophene systems .
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